2-(1-Ethyl-6-oxo-1,6-dihydro-3-pyridyl)acetonitrile
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Overview
Description
2-(1-Ethyl-6-oxo-1,6-dihydro-3-pyridyl)acetonitrile is a heterocyclic compound that features a pyridine ring with an ethyl group and a nitrile group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethyl-6-oxo-1,6-dihydro-3-pyridyl)acetonitrile typically involves the reaction of ethyl acetoacetate with malononitrile in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethyl-6-oxo-1,6-dihydro-3-pyridyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like acyl chlorides.
Major Products
Oxidation: Formation of 2-(1-Ethyl-6-oxo-1,6-dihydro-3-pyridyl)acetic acid.
Reduction: Formation of 2-(1-Ethyl-6-amino-1,6-dihydro-3-pyridyl)acetonitrile.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-(1-Ethyl-6-oxo-1,6-dihydro-3-pyridyl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Ethyl-6-oxo-1,6-dihydro-3-pyridyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-6-oxo-1,6-dihydro-3-pyridyl)acetonitrile
- 2-(1-Propyl-6-oxo-1,6-dihydro-3-pyridyl)acetonitrile
- 2-(1-Butyl-6-oxo-1,6-dihydro-3-pyridyl)acetonitrile
Uniqueness
2-(1-Ethyl-6-oxo-1,6-dihydro-3-pyridyl)acetonitrile is unique due to its specific ethyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.
Properties
Molecular Formula |
C9H10N2O |
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Molecular Weight |
162.19 g/mol |
IUPAC Name |
2-(1-ethyl-6-oxopyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C9H10N2O/c1-2-11-7-8(5-6-10)3-4-9(11)12/h3-4,7H,2,5H2,1H3 |
InChI Key |
HZAQJWSYAVRHPY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=CC1=O)CC#N |
Origin of Product |
United States |
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